[2-(Benzenesulfonyl)cyclopropyl]benzene
Description
[2-(Benzenesulfonyl)cyclopropyl]benzene is a cyclopropane derivative featuring a benzenesulfonyl group (-SO₂C₆H₅) attached to a cyclopropane ring, which is further substituted with a benzene ring. This compound belongs to a class of sulfonated cyclopropanes, which are of interest in organic synthesis and medicinal chemistry due to their unique strained-ring geometry and electronic properties.
Synthesis methods for related compounds, such as trans-1-(benzenesulfonyl)-2-(p-chlorophenyl)cyclopropane, involve cyclopropanation of alkenes using sulfonyl-stabilized carbenes, yielding products with high regioselectivity . The compound’s structural rigidity and electronic profile suggest applications in antifungal or antibacterial agents, as seen in structurally related sulfonylcyclopropanes .
Properties
CAS No. |
66826-89-9 |
|---|---|
Molecular Formula |
C15H14O2S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
[2-(benzenesulfonyl)cyclopropyl]benzene |
InChI |
InChI=1S/C15H14O2S/c16-18(17,13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12/h1-10,14-15H,11H2 |
InChI Key |
RNMANIZNWVXUJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzenesulfonyl)cyclopropyl]benzene typically involves the reaction of cyclopropylbenzene with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(Benzenesulfonyl)cyclopropyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl and thiol derivatives.
Substitution: Nitro, bromo, and sulfonyl derivatives
Scientific Research Applications
[2-(Benzenesulfonyl)cyclopropyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of [2-(Benzenesulfonyl)cyclopropyl]benzene involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to inhibition. Additionally, the compound’s cyclopropyl ring can induce strain in the enzyme’s active site, further enhancing its inhibitory effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares [2-(Benzenesulfonyl)cyclopropyl]benzene with analogous cyclopropane derivatives:
*Hypothetical data inferred from structural analogs; †Estimated based on ; ‡Predicted based on .
Key Observations:
Functional Groups: The benzenesulfonyl group in this compound and its p-chlorophenyl analog imparts strong electron-withdrawing effects, enhancing reactivity compared to sulfinyl or sulfoxide derivatives .
Substituent Effects :
- The p-chlorophenyl substituent in trans-1-(benzenesulfonyl)-2-(p-chlorophenyl)cyclopropane increases molecular weight and may enhance lipophilicity, influencing bioavailability .
- Methyl and chloro substituents on the cyclopropane ring (e.g., in ) introduce steric hindrance, which could affect binding in biological systems.
Biological Activity :
- Sulfonylcyclopropanes, such as 2,3-Diphenyl cyclopropyl methyl Phenyl Sulfoxide, exhibit antifungal and insecticidal properties, suggesting that this compound may share similar bioactivity .
Physicochemical Properties
- Melting Points : The melting point of this compound is estimated to align with its p-chlorophenyl analog (~100–105°C) due to structural similarity .
- Boiling Points : The sulfinyl derivative has a predicted boiling point of 353.1°C, suggesting that sulfonyl analogs like this compound may exhibit higher thermal stability.
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